tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Vue d'ensemble

Description

Tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a chemical compound used as a reactant in the synthesis of gallium-labeled PET imaging agents for CXCR4 for potential cancer diagnosis .

Synthesis Analysis

The synthesis of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate involves the reaction of amine S8 with Boc2O in dichloromethane (CH2Cl2). After the reaction mixture is quenched with water, the organic phase is separated, washed, and concentrated in vacuo to yield the product .

Molecular Structure Analysis

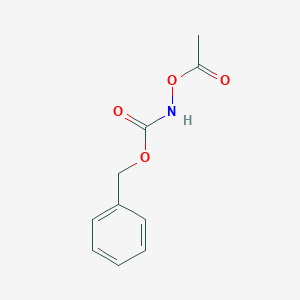

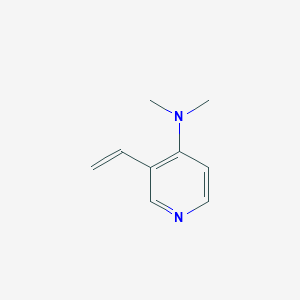

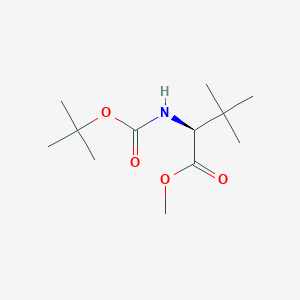

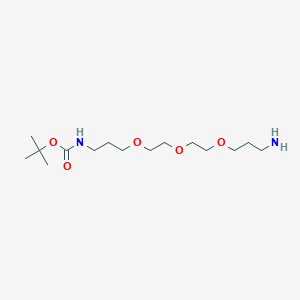

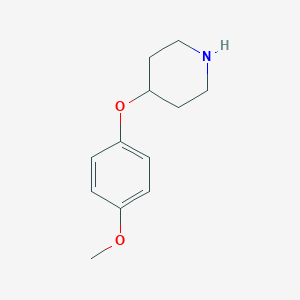

The molecular formula of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is C15H32N2O5. The InChI string representation of the molecule is InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) .

Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is 320.42 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Applications De Recherche Scientifique

Organic Chemistry: Boc Protection of Amines

Summary of the Application

The compound is used in the chemoselective Boc protection of amines. This process is an important strategy in organic and medicinal chemistry, particularly in the synthesis of DNA-peptide conjugates .

Methods of Application

The N-t-Boc protection of amines is achieved under ambient conditions, affording high yields (84–95%) in very short reaction times (5 min–2 h). The catalyst could be easily recovered and was reused up to seven consecutive catalytic cycles without any substantial loss in its activity .

Results or Outcomes

The approach was confirmed by a crystal structure. The catalyst could be easily recovered and was reused up to seven consecutive catalytic cycles without any substantial loss in its activity .

Material Science: Synthesis of Photoluminescent Carbon Nanodots

Summary of the Application

The compound is used as a surface passivation agent during the synthesis of photoluminescent carbon nanodots, which have potential applications in semiconductor devices .

Methods of Application

The compound is used to enhance the water solubility and luminescence of carbon dots .

Results or Outcomes

The use of the compound as a passivation agent results in carbon nanodots with enhanced water solubility and luminescence, which are desirable properties for semiconductor applications .

Cancer Research: Additional Cancer Bioactive Molecules

Summary of the Application

The compound is used as a reference standard in cancer research chemicals and analytical standards .

Methods of Application

The specific methods of application in this field are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes obtained from this application are not detailed in the available resources .

Organic Chemistry: Synthesis of Glycosylated Peptide Thioester

Summary of the Application

The compound is used in the synthesis of a chitobiosylated peptide thioester by the t-butoxycarbonyl (Boc) strategy .

Methods of Application

Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method .

Results or Outcomes

Material Science: Synthesis of Photoluminescent Carbon Nanodots

Summary of the Application

The compound is used as a surface passivation agent during the synthesis of photoluminescent carbon nanodots .

Results or Outcomes

Optoelectronics: Organic Light-Emitting Diodes

Summary of the Application

The compound is used in the development of highly efficient deep-blue organic light-emitting diodes (OLEDs) towards Rec.2020 chromaticity .

Methods of Application

The compound is used as a part of a novel deep-blue TADF emitter, named BOC-PSi, designed by integrating a rigid B-heterotriangulene acceptor (A) with a rigid phenazasiline donor (D) .

Results or Outcomes

.

Biochemical Research: Surface Passivation Agent

Summary of the Application

The compound is widely used as a surface passivation agent during the synthesis of 0D quantum dots (QDs) .

Methods of Application

The specific methods of application in this field are not detailed in the available resources .

Results or Outcomes

The use of the compound as a surface passivation agent enhances the water solubility and luminescence of carbon dots .

Chemical Research: Crosslinkers

Summary of the Application

The compound is used as a crosslinker in chemical research .

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHYAYNALHPDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475305 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate | |

CAS RN |

194920-62-2 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)